3-(1-Aminoethyl)isoxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

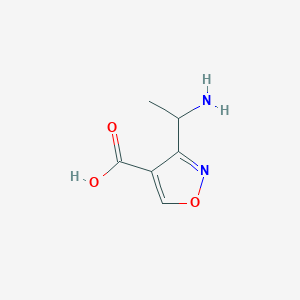

3-(1-Aminoethyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure. This compound is characterized by the presence of an aminoethyl group attached to the isoxazole ring at the 1-position and a carboxylic acid group at the 4-position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with isoxazole-4-carboxylic acid as the starting material.

Amination Reaction: The isoxazole-4-carboxylic acid undergoes an amination reaction where an aminoethyl group is introduced to the 1-position of the isoxazole ring. This can be achieved using reagents such as ethylamine or ammonia in the presence of a suitable catalyst.

Reaction Conditions: The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation. The temperature and pressure are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.

Types of Reactions:

Oxidation: The aminoethyl group can be oxidized to form an amino group, resulting in the formation of this compound.

Reduction: The carboxylic acid group can be reduced to form an alcohol, resulting in the formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.

Substitution: The isoxazole ring can undergo substitution reactions where different functional groups are introduced to the ring structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Formation of this compound.

Reduction: Formation of 3-(1-aminoethyl)isoxazole-4-hydroxyl.

Substitution: Formation of various substituted isoxazole derivatives.

Wirkmechanismus

Target of Action

It binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Biochemical Pathways

Compounds containing the isoxazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis , which might suggest its potential bioavailability.

Result of Action

It’s worth noting that this new unnatural β-amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide .

Action Environment

It’s worth noting that the total percentage of the amia resonance structure with a double c=n bond is 3419%, which might suggest its stability .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of isoxazole compounds, including 3-(1-Aminoethyl)isoxazole-4-carboxylic acid, exhibit promising antimicrobial activity. For instance, studies have shown that modifications to the isoxazole core can enhance affinity for bacterial targets, suggesting potential as antibacterial agents against resistant strains . The presence of the carboxylic acid moiety has been linked to improved interactions with bacterial enzymes, which can be crucial in developing new antibiotics.

Immunosuppressive Effects

The compound has also demonstrated immunosuppressive properties. In vitro studies revealed that certain derivatives inhibited the proliferation of peripheral blood mononuclear cells, indicating their potential use in managing autoimmune diseases or in transplant medicine . Specific derivatives showed stronger immunosuppressive effects than established drugs like cyclosporine A, highlighting their therapeutic promise in immunology .

Anticancer Activity

Several studies have investigated the anticancer potential of isoxazole derivatives. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives were found to possess anti-proliferative properties against various cancer cell lines. These compounds were shown to induce apoptosis through upregulation of pro-apoptotic signaling molecules in Jurkat cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the isoxazole ring can significantly influence their biological activity.

Synthetic Routes

The synthesis of this compound typically involves multistep processes starting from commercially available amino acids. A notable method includes the base-promoted synthesis of aminoisoxazoles from amino acids, which can be scaled for multigram production . The cleavage of protecting groups under acidic conditions further facilitates the formation of the target compound.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the molecular structure and confirm the successful synthesis of isoxazole derivatives .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Isoxazole-4-carboxylic acid

3-(1-Aminoethyl)aniline

1-Aminoethyl-3-methylimidazolium bromide

3-(1-Aminoethyl)nonanedioic acid

Biologische Aktivität

3-(1-Aminoethyl)isoxazole-4-carboxylic acid (AEICA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of AEICA's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

AEICA is characterized by its isoxazole ring, which is known for conferring various biological activities. The presence of the aminoethyl side chain enhances its interaction with biological targets. The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that AEICA exhibits antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains. For instance, in one study, AEICA demonstrated inhibitory zones ranging from 15 mm to 20 mm against Gram-positive and Gram-negative bacteria .

Anticancer Properties

AEICA has also been investigated for its anticancer potential. In vitro assays revealed that AEICA can induce apoptosis in cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Apoptosis induction |

| MCF-7 | 12.3 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have highlighted AEICA's neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to modulate glutamate receptors, which are critical in neuronal signaling and protection against excitotoxicity .

The biological activity of AEICA can be attributed to several mechanisms:

- Enzyme Inhibition : AEICA may inhibit enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation : The compound interacts with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

- Gene Expression Regulation : AEICA has been shown to affect the expression of genes involved in apoptosis and cell survival .

Case Studies

- Antimicrobial Efficacy : A study evaluated AEICA against multiple bacterial strains and found significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL.

- Cancer Cell Line Study : In a comparative analysis of various isoxazole derivatives, AEICA was among the top compounds with an IC50 value under 15 µM against breast cancer cell lines, indicating strong potential for further development as an anticancer agent.

Eigenschaften

IUPAC Name |

3-(1-aminoethyl)-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3(7)5-4(6(9)10)2-11-8-5/h2-3H,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZKJHBZSNMNPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.